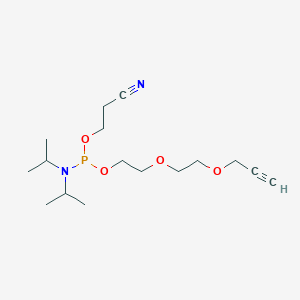
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
This compound is a reagent that contains an Alkyne group . It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular formula of this compound is C16H29N2O4P . The InChI code is 1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3 .Chemical Reactions Analysis
As a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
The molecular weight of the compound is 344.39 g/mol . It has a topological polar surface area of 64 Ų . The compound has 14 rotatable bonds .Applications De Recherche Scientifique
Synthesis of PROTACs
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: is a PEG-based PROTAC linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein’s degradation. This compound serves as a bridge between the ligand for the E3 ligase and the ligand for the target protein, enabling the design of highly selective therapeutic agents.
Click Chemistry Applications
The alkyne group present in this compound makes it a valuable reagent for click chemistry reactions . Specifically, it can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is widely used for the conjugation of various biomolecules in a bioorthogonal manner. This application is crucial for creating complex molecular architectures in drug development and biomaterials science.
Synthesis of Small-Molecule Building Blocks
The propargyl group is a versatile moiety that, when introduced into small-molecule building blocks, opens up new synthetic pathways . This compound can be used to propargylate a variety of substrates, serving as a strategic step in the synthesis of more complex structures. It is particularly useful in medicinal chemistry for the creation of novel drug candidates.
Development of Diagnostic Agents
Due to its ability to participate in bioorthogonal reactions, Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite can be used to synthesize diagnostic agents . These agents can be tagged with fluorescent probes or radiolabels and then selectively attached to biomolecules, aiding in the visualization and detection of biological processes in vitro and in vivo.
Material Science
In material science, this compound can be employed to modify the surface properties of various materials . By attaching functional groups through the propargyl moiety, scientists can create surfaces with desired characteristics, such as increased hydrophilicity or the introduction of reactive sites for further modification.
Nanotechnology
The compound’s utility in click chemistry makes it an excellent tool for the synthesis of nanomaterials . It can be used to functionalize the surface of nanoparticles, allowing for the attachment of therapeutic molecules or targeting ligands, which is essential for the development of targeted drug delivery systems.
Mécanisme D'action
Propriétés
IUPAC Name |
3-[[di(propan-2-yl)amino]-[2-(2-prop-2-ynoxyethoxy)ethoxy]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N2O4P/c1-6-9-19-11-12-20-13-14-22-23(21-10-7-8-17)18(15(2)3)16(4)5/h1,15-16H,7,9-14H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZAWTVOQPXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2585877.png)


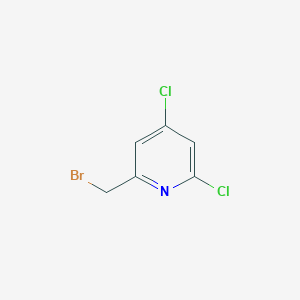
![3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585885.png)
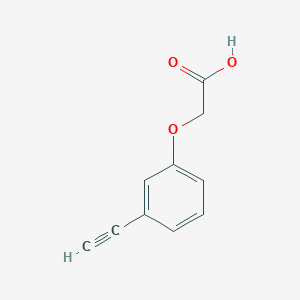
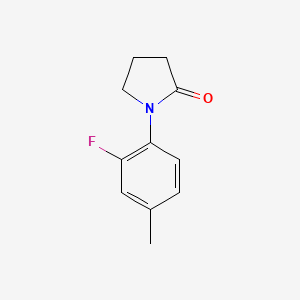

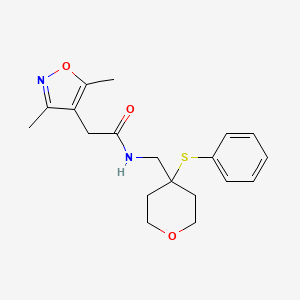
![7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B2585892.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)
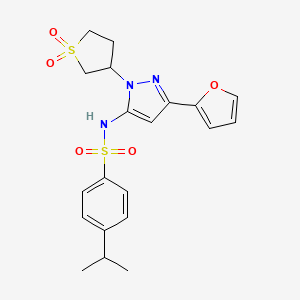
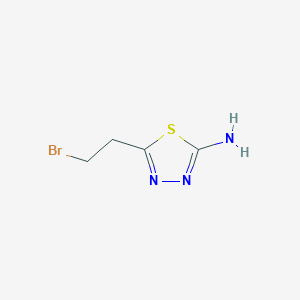
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)